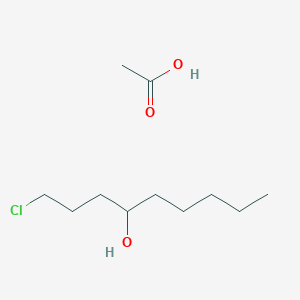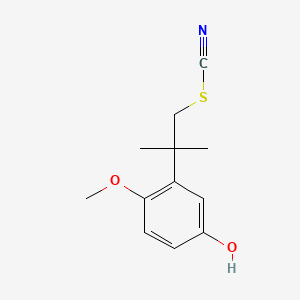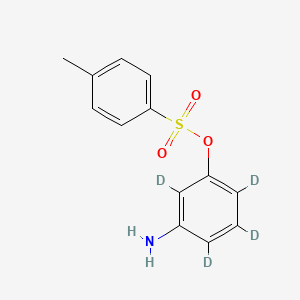
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide is a chemical compound with the molecular formula C11H13N3O4S•HBr. It is used primarily in biochemical and proteomics research . This compound is known for its stability and is often utilized in various scientific studies.
Méthodes De Préparation
The synthesis of 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide involves several steps. The primary synthetic route includes the reaction of dipicolinic acid with methylisothiourea under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at a temperature range of 25-30°C. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles such as chloride or acetate ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various biochemical products
Mécanisme D'action
The mechanism of action of 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide can be compared with other similar compounds such as:
- Methylisothiourea sulfate
- Dipicolinic acid dimethyl ester
- Isothiourea derivatives
The uniqueness of this compound lies in its specific molecular structure, which provides distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14BrN3O4S |
|---|---|
Poids moléculaire |
364.22 g/mol |
Nom IUPAC |
dimethyl 4-(carbamimidoylsulfanylmethyl)pyridine-2,6-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C11H13N3O4S.BrH/c1-17-9(15)7-3-6(5-19-11(12)13)4-8(14-7)10(16)18-2;/h3-4H,5H2,1-2H3,(H3,12,13);1H |
Clé InChI |
JBYUTMUPPZHIPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CSC(=N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)







